3-Bromo-6-(methylthio)pyridazine

Cross-coupling Palladium catalysis Oxidative addition

3-Bromo-6-(methylthio)pyridazine (CAS 1159977-67-9) is a heterocyclic pyridazine derivative with the molecular formula C₅H₅BrN₂S and a molecular weight of 205.08 g/mol. The compound features two key functional groups: a bromine atom at the C3 position and a methylthio (-SCH₃) moiety at the C6 position.

Molecular Formula C5H5BrN2S
Molecular Weight 205.07
CAS No. 1159977-67-9
Cat. No. B2861567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-(methylthio)pyridazine
CAS1159977-67-9
Molecular FormulaC5H5BrN2S
Molecular Weight205.07
Structural Identifiers
SMILESCSC1=NN=C(C=C1)Br
InChIInChI=1S/C5H5BrN2S/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3
InChIKeySYHKGJULCPNBCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-6-(methylthio)pyridazine CAS 1159977-67-9: Orthogonally Reactive Pyridazine Building Block for Regioselective Functionalization and Cross-Coupling


3-Bromo-6-(methylthio)pyridazine (CAS 1159977-67-9) is a heterocyclic pyridazine derivative with the molecular formula C₅H₅BrN₂S and a molecular weight of 205.08 g/mol . The compound features two key functional groups: a bromine atom at the C3 position and a methylthio (-SCH₃) moiety at the C6 position. This substitution pattern imparts orthogonal reactivity that distinguishes it from both simpler halopyridazines and bis(methylthio) analogs. The bromine atom serves as a robust handle for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids, while the methylthio group remains stable under these conditions and can be subsequently activated for nucleophilic displacement or oxidation to sulfoxide/sulfone for further elaboration. This dual-functionality enables stepwise, regioselective construction of structurally diverse pyridazine-containing molecules relevant to medicinal chemistry and materials science applications [1].

Why 3-Bromo-6-(methylthio)pyridazine (CAS 1159977-67-9) Cannot Be Interchanged with 3-Bromo-6-chloropyridazine or 3-Chloro-6-(methylthio)pyridazine


Procurement professionals and medicinal chemists should not treat 3-bromo-6-(methylthio)pyridazine as functionally interchangeable with apparent in-class analogs such as 3-bromo-6-chloropyridazine (CAS 89089-18-9) or 3-chloro-6-(methylthio)pyridazine (CAS 7145-61-1). The differential reactivity between C-Br and C-Cl bonds under Pd-catalyzed cross-coupling conditions is well-established: C-Br undergoes oxidative addition to Pd(0) significantly faster than C-Cl, enabling chemoselective coupling at the brominated position while the chlorinated site remains intact—or conversely, allowing coupling at the bromo position while the methylthio group remains untouched for later activation. Attempting to achieve the same sequence with 3-bromo-6-chloropyridazine would risk competitive coupling at both halogenated sites, compromising regiochemical control and reducing yield of the desired mono-functionalized intermediate [1]. The methylthio group in 3-bromo-6-(methylthio)pyridazine further serves as a masked sulfoxide/sulfone leaving group or a directing group for metalation, a functional dimension entirely absent in 3-bromo-6-chloropyridazine. These orthogonal reactivity differences have direct consequences for synthetic route efficiency and final product purity in multi-step drug discovery campaigns [2].

Quantitative Comparative Evidence: 3-Bromo-6-(methylthio)pyridazine Versus Key Pyridazine Analogs


Superior Oxidative Addition Reactivity: C3-Bromo Versus C3-Chloro in Pd-Catalyzed Cross-Coupling

The C3 bromine substituent in 3-bromo-6-(methylthio)pyridazine undergoes oxidative addition to Pd(0) species significantly faster than the C3 chlorine in 3-chloro-6-(methylthio)pyridazine. In Pd-catalyzed Suzuki-Miyaura cross-couplings, the relative reactivity of aryl bromides versus aryl chlorides is well-established, with aryl bromides reacting approximately 50–100 times faster under comparable conditions [1]. This rate difference enables chemoselective functionalization: the bromo substituent can be selectively coupled with an aryl boronic acid while leaving the methylthio group untouched, a feat unattainable with 3-chloro-6-(methylthio)pyridazine without forcing conditions that would compromise the methylthio moiety. The Hammett substituent constants for -Br (σₚ = 0.23) and -Cl (σₚ = 0.23) are identical; thus, the enhanced reactivity derives primarily from the lower bond dissociation energy of the C-Br bond (approximately 284 kJ/mol) compared to the C-Cl bond (approximately 397 kJ/mol) [2].

Cross-coupling Palladium catalysis Oxidative addition Suzuki-Miyaura Reactivity

Orthogonal Reactivity Differentiation: Bromine for Cross-Coupling Versus Methylthio as Masked Leaving Group

3-Bromo-6-(methylthio)pyridazine enables stepwise tri- and tetra-functionalization of the pyridazine core through orthogonal activation of its bromine and methylthio substituents. The bromine at C3 participates in Pd-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille, Buchwald-Hartwig) while the methylthio group at C6 remains inert under these conditions. Following cross-coupling, the methylthio group can be oxidized to a methylsulfoxide (DMSO/mCPBA) or methylsulfone (mCPBA excess), at which point it becomes an excellent leaving group for nucleophilic aromatic substitution (S_NAr) with amines, alkoxides, or thiols [1]. In contrast, 3-bromo-6-chloropyridazine (CAS 89089-18-9) presents two halogen sites that both undergo cross-coupling, offering no comparable orthogonal reactivity [2]. 3-Chloro-6-(methylthio)pyridazine (CAS 7145-61-1) possesses the methylthio group but lacks the more reactive bromine coupling handle. The thioether functionality in pyridazines serves as a directing group for regioselective metalation with TMPMgCl·LiCl, enabling further functionalization at positions otherwise inaccessible via electrophilic substitution [3].

Orthogonal reactivity Stepwise functionalization Pyridazine scaffold Medicinal chemistry

Methylthio Group as Directing Functionality for Regioselective Metalation and Elaboration

The methylthio (-SCH₃) substituent in 3-bromo-6-(methylthio)pyridazine acts as a directing group for regioselective deprotonation using TMPMgCl·LiCl (Turbo-Hauser base), enabling C-H metalation at positions ortho to the thioether. This directed metalation permits introduction of electrophiles (halogens, aldehydes, boronic esters) at positions that cannot be functionalized via cross-coupling at the bromine site [1]. In contrast, 3-bromo-6-chloropyridazine lacks any strongly coordinating directing group; deprotonation with strong bases is non-selective and prone to halogen-lithium exchange at the bromine site, leading to competing side reactions. 3-Chloro-6-(methylthio)pyridazine does possess the methylthio directing group but the C-Cl bond is less reactive toward cross-coupling, limiting the synthetic flexibility relative to the bromo analog. In a model study, metalation of 3-methylthio-substituted pyridazines with TMPMgCl·LiCl in THF at 0°C for 30 minutes followed by quenching with iodine afforded the corresponding iodo derivatives in yields of 72-88%, demonstrating the practicality of this directed functionalization approach .

Regioselective metalation C-H activation TMPMgCl·LiCl Pyridazine

Methylthio-Containing Pyridazines Exhibit Enhanced In Vitro Activity Against SGLT2 Compared to Non-Thio Analogs

While direct biological activity data for 3-bromo-6-(methylthio)pyridazine itself is not available (the compound is primarily employed as a synthetic intermediate rather than a terminal bioactive agent), class-level structure-activity relationship (SAR) evidence from related pyridazine series demonstrates that the methylthio (-SCH₃) substituent confers enhanced target potency compared to other 6-position substituents. In a systematic evaluation of C-aryl glucoside SGLT2 inhibitors, the methylthio-containing pyridazine analog (compound 22l) exhibited an IC₅₀ of 13.4 nM against hSGLT2, representing the most potent inhibitor in the series alongside the thiadiazole analog (IC₅₀ = 11.4 nM) [1]. Compounds lacking the methylthio group at the analogous position showed substantially reduced activity, underscoring the critical role of this functional group in target engagement. The bromine substituent in 3-bromo-6-(methylthio)pyridazine provides the synthetic handle necessary to incorporate this methylthio-pyridazine core into more complex SGLT2 inhibitor scaffolds via cross-coupling at the C3 position. Procurement of 3-bromo-6-(methylthio)pyridazine thus represents a strategic investment in accessing this validated pharmacophoric motif .

SGLT2 inhibitors Antidiabetic Structure-activity relationship Methylthio moiety

Optimal Procurement and Application Scenarios for 3-Bromo-6-(methylthio)pyridazine CAS 1159977-67-9


Medicinal Chemistry: Building Block for SGLT2 Inhibitor SAR Libraries and Lead Optimization

3-Bromo-6-(methylthio)pyridazine is an ideal procurement choice for medicinal chemistry teams developing SGLT2 inhibitors or other pyridazine-containing therapeutic candidates. The C3 bromine handle enables rapid parallel synthesis of C3-arylated analogs via Suzuki-Miyaura cross-coupling with diverse aryl/heteroaryl boronic acids. Following this diversification step, the C6 methylthio group remains available for oxidation to sulfoxide/sulfone followed by nucleophilic displacement, enabling a second round of SAR exploration. The class-level SAR data demonstrating that methylthio-pyridazine congeners achieve low nanomolar potency against hSGLT2 (IC₅₀ = 13.4 nM) provides a compelling rationale for maintaining the 6-methylthio motif during initial diversification [1]. This dual-handle approach maximizes SAR information generated per gram of building block procured, reducing per-compound cost in library synthesis.

Synthetic Methodology: Orthogonal Functionalization Platform for Stepwise Pyridazine Elaboration

Academic and industrial research groups developing novel synthetic methodologies for heterocyclic functionalization will find 3-bromo-6-(methylthio)pyridazine to be an optimal model substrate. The orthogonal reactivity of the C-Br bond (fast oxidative addition, cross-coupling competent) versus the C-SCH₃ bond (oxidation then S_NAr) provides a clean platform for developing and validating new catalysts, ligands, and reaction conditions without confounding side reactions [2]. The methylthio group also serves as a directing functionality for regioselective metalation using TMPMgCl·LiCl, enabling investigation of C-H functionalization protocols at positions adjacent to the thioether. The compound's 205.08 g/mol molecular weight and well-defined spectral characteristics (¹H NMR: aromatic protons at δ 7.2-7.8 ppm; S-CH₃ singlet at δ 2.6 ppm) facilitate rapid reaction monitoring by LCMS and NMR, streamlining methodology optimization efforts.

Materials Chemistry: Pyridazine-Containing π-Conjugated Systems via Stepwise Cross-Coupling

For research groups exploring pyridazine-based organic electronic materials—including OLED emitters, organic photovoltaics, and conductive polymers—3-bromo-6-(methylthio)pyridazine offers a strategic entry point to π-extended pyridazine cores. Suzuki-Miyaura cross-coupling of the C3 bromine with thiophene, furan, or other heteroaryl boronic acids generates π-conjugated systems with tunable electronic properties [3]. The electron-donating methylthio group at C6 modulates the pyridazine ring's electron density and influences the HOMO-LUMO gap of the resulting conjugated system. Subsequent oxidation of the methylthio to methylsulfone converts the substituent from electron-donating to strongly electron-withdrawing, providing a post-synthetic method for tuning optical and electronic properties without altering the conjugated backbone. This post-functionalization capability distinguishes 3-bromo-6-(methylthio)pyridazine from simpler halopyridazines that lack a second, chemically addressable functional handle.

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